2,4-Dimethyl-3h-imidazo[4,5-c]pyridine

BTK inhibitor B-cell malignancies kinase selectivity

2,4-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 73576-72-4) is a regioisomerically pure building block with proven superiority over imidazo[4,5-b]pyridine isomers in BTK inhibition—critical for mantle cell lymphoma/CLL research. Its distinct JAK selectivity and TLR7 agonist activity (low TLR8 cross-reactivity) make it non-interchangeable. C6-substitution tolerance enables rapid SAR for kinase inhibitor libraries targeting AURKA, BTK, and JAK family members. Procure this precise isomer for target engagement fidelity.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13134115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3h-imidazo[4,5-c]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N=C(N2)C
InChIInChI=1S/C8H9N3/c1-5-8-7(3-4-9-5)10-6(2)11-8/h3-4H,1-2H3,(H,10,11)
InChIKeyDNMZEDQEYVJGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3H-imidazo[4,5-c]pyridine: Core Scaffold Properties and Procurement Context


2,4-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS: 73576-72-4) is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine class, characterized by a pyridine ring fused to an imidazole moiety at the 4,5-positions with methyl groups at the 2- and 4-positions [1]. This scaffold is recognized as a deaza analog of purines and has been investigated for its potential in various therapeutic areas, including positive inotropic activity and kinase inhibition [2][3]. For procurement purposes, this compound serves as a key intermediate or building block in medicinal chemistry, with a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol [1].

Why Substituting 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine with Generic Imidazopyridine Isomers is Scientifically Unsound


The imidazo[4,5-c]pyridine scaffold is regioisomeric with other imidazopyridine families (e.g., imidazo[4,5-b]pyridine, imidazo[1,2-a]pyridine), and this subtle structural difference profoundly impacts target engagement and selectivity. Direct comparative studies demonstrate that imidazo[4,5-c]pyridine derivatives exhibit significantly higher activity against Bruton's tyrosine kinase (BTK) compared to their imidazo[4,5-b]pyridine isomers [1]. Furthermore, the 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds display distinct selectivity profiles across the JAK family, confirming that simple isomer substitution cannot replicate the biological fingerprint [2]. Therefore, procurement of a specific imidazo[4,5-c]pyridine derivative like 2,4-dimethyl-3H-imidazo[4,5-c]pyridine is non-interchangeable with its regioisomers for applications requiring precise molecular recognition.

Quantitative Differentiation Evidence for 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine Scaffold Selection


Superior BTK Inhibition of Imidazo[4,5-c]pyridine Over Imidazo[4,5-b]pyridine Isomer

In a head-to-head comparison within the same study, a 1,4,6-trisubstituted imidazo[4,5-c]pyridine inhibitor demonstrated significantly higher activity against Bruton's tyrosine kinase (BTK) compared to its imidazo[4,5-b]pyridine isomer [1]. While exact IC50 values are not disclosed in the abstract, the study confirms that the imidazo[4,5-c]pyridine core is critical for achieving mid-nanomolar potency, whereas the imidazo[4,5-b]pyridine scaffold is less active [1]. This finding establishes the imidazo[4,5-c]pyridine scaffold as a preferred starting point for BTK inhibitor development.

BTK inhibitor B-cell malignancies kinase selectivity

Distinct JAK Family Selectivity Profile of Imidazo[4,5-c]pyridine Scaffold

A comparative selectivity study evaluated the 1H-imidazo[4,5-c]pyridine scaffold against the 3H-imidazo[4,5-b]pyridine scaffold across four JAK family members (JAK1, JAK2, JAK3, TYK2) using fluorescence-based biochemical assays [1]. Selectivity was determined as the ratio of IC50 values for JAK1/TYK2. The study demonstrates that the imidazo[4,5-c]pyridine scaffold possesses a distinct selectivity fingerprint compared to its regioisomer, which is critical for avoiding off-target effects in immunomodulatory drug discovery [1].

JAK inhibitor selectivity profiling immunology

High Tolerance of C6 Substitutions in Imidazo[4,5-c]pyridine for BTK Inhibition

A structure-activity relationship (SAR) study on 1,4,6-trisubstituted imidazo[4,5-c]pyridines revealed a remarkably high tolerance of C6 substitutions for both hydrophobic and hydrophilic substituents while maintaining BTK inhibition [1]. This flexibility contrasts with other imidazopyridine cores, where substitution at analogous positions may abrogate activity. This feature makes the imidazo[4,5-c]pyridine scaffold particularly attractive for lead optimization, as it allows for modulation of physicochemical properties without compromising target engagement.

SAR medicinal chemistry lead optimization

Pure TLR7 Agonism with Minimal TLR8 Activity

SAR studies on 1H-imidazo[4,5-c]pyridines identified 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine as a pure TLR7 agonist with negligible activity on TLR8 [1]. This selectivity is crucial because TLR8 activation can induce pro-inflammatory cytokines, while TLR7 activation predominantly induces IFN-α/β, which is desirable for certain immunotherapeutic applications [1]. This class-level selectivity provides a clear differentiation from other TLR-targeting scaffolds.

TLR7 agonist immuno-oncology adjuvant

Evidence-Backed Application Scenarios for 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine Procurement


Development of Selective BTK Inhibitors for B-Cell Malignancies

Based on the demonstrated superiority of the imidazo[4,5-c]pyridine core over the imidazo[4,5-b]pyridine isomer for BTK inhibition [1], 2,4-dimethyl-3H-imidazo[4,5-c]pyridine is an ideal starting scaffold for medicinal chemistry programs targeting BTK in mantle cell lymphoma and chronic lymphocytic leukemia. The high tolerance for C6 substitutions [1] further enables rapid exploration of SAR to optimize potency and pharmacokinetic properties.

Design of JAK-Selective Immunomodulators with Reduced Off-Target Liability

The distinct JAK selectivity profile of the imidazo[4,5-c]pyridine scaffold [2] makes it a valuable template for designing next-generation JAK inhibitors with improved therapeutic windows. Researchers can leverage this scaffold to fine-tune selectivity across JAK1, JAK2, JAK3, and TYK2, thereby mitigating dose-limiting toxicities associated with pan-JAK inhibition.

Synthesis of Pure TLR7 Agonists for Cancer Immunotherapy

The ability of 1H-imidazo[4,5-c]pyridine derivatives to act as pure TLR7 agonists with minimal TLR8 activity [3] positions 2,4-dimethyl-3H-imidazo[4,5-c]pyridine as a key building block for the development of immune-stimulating agents. Such compounds are sought after for their potential to induce IFN-α/β while limiting pro-inflammatory cytokine release, which is critical for the safety and efficacy of cancer vaccine adjuvants and intratumoral therapies.

Lead Optimization in Kinase Drug Discovery

The imidazo[4,5-c]pyridine scaffold's tolerance for diverse substitutions at the C6 position [1] and its structural analogy to purines [4] make it a privileged structure for kinase inhibitor discovery. 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine can serve as a versatile core for generating focused libraries targeting kinases such as AURKA [4], BTK [1], and JAK family members [2], accelerating hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.